![molecular formula C6H8N4O B12877054 6-Methoxy-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12877054.png)
6-Methoxy-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole is a heterocyclic compound featuring a fused ring system composed of pyrazole and triazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-methoxy-1H-pyrazole with methyl isocyanate, followed by cyclization to form the triazole ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
6-Methoxy-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, often using reagents like sodium methoxide or methyl iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or methyl iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrazolo[1,5-b][1,2,4]triazole compounds.
科学的研究の応用
Chemistry
In chemistry, 6-Methoxy-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Medicine
In medicinal chemistry, derivatives of this compound have shown promise as therapeutic agents. They are being studied for their anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to modulate biological pathways is of particular interest in drug discovery.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its incorporation into polymers and other materials can lead to innovative applications in electronics and engineering.
作用機序
The mechanism by which 6-Methoxy-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in biological pathways and cellular responses.
類似化合物との比較
Similar Compounds
- 2-Methyl-3H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylic acid
- 1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Uniqueness
Compared to similar compounds, 6-Methoxy-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C6H8N4O |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
6-methoxy-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole |
InChI |
InChI=1S/C6H8N4O/c1-4-7-5-3-6(11-2)9-10(5)8-4/h3H,1-2H3,(H,7,8) |
InChIキー |
DNAHAWKBGOPFKX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC(=NN2N1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


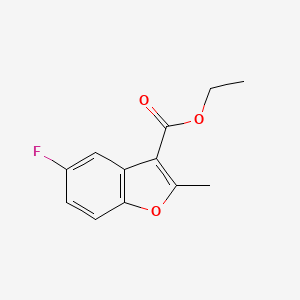
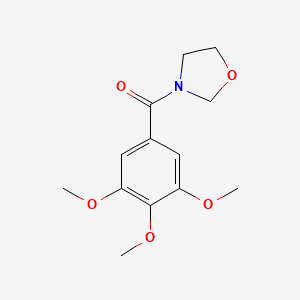

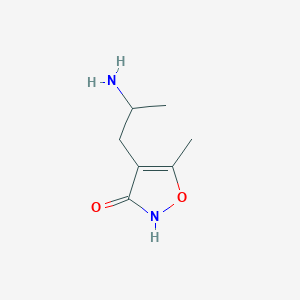
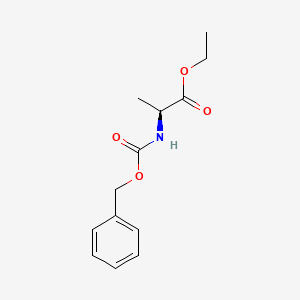
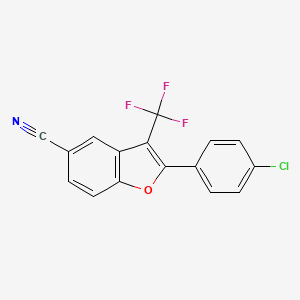

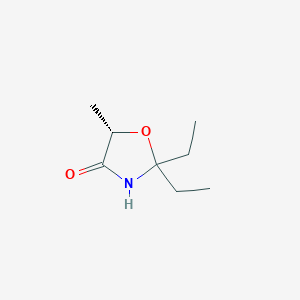
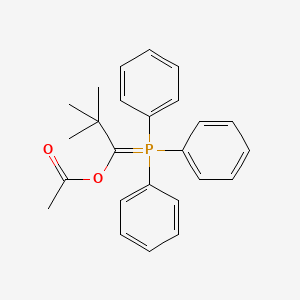
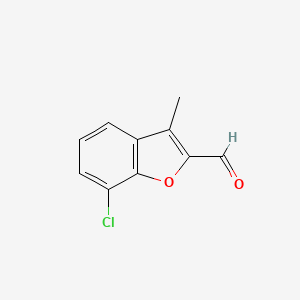
![3,3-Dimethyl-N-[5-(1H-pyrrol-1-yl)quinolin-6-yl]butanamide](/img/structure/B12877020.png)

![1-(6-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12877037.png)

